Ethenyl(pyridin-3-yl)borinic acid
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Overview
Description
Ethenyl(pyridin-3-yl)borinic acid is an organoboron compound that features a boron atom bonded to a pyridine ring and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(pyridin-3-yl)borinic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative, which undergoes metalation with a suitable organometallic reagent (such as lithium or magnesium) and subsequent reaction with a boron-containing compound .
Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this process, a halopyridine reacts with a boronic ester or boronic acid in the presence of a palladium catalyst and a base . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(pyridin-3-yl)borinic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce ethyl-substituted derivatives.
Scientific Research Applications
Ethenyl(pyridin-3-yl)borinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethenyl(pyridin-3-yl)borinic acid involves its interaction with various molecular targets. In cross-coupling reactions, the boron atom participates in transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethenyl(pyridin-3-yl)borinic acid can be compared with other boronic acids and borinic acids:
3-Pyridinylboronic acid: Similar structure but lacks the ethenyl group.
Phenylboronic acid: Contains a phenyl group instead of a pyridine ring.
Vinylboronic acid: Contains a vinyl group but lacks the pyridine ring.
The uniqueness of this compound lies in its combination of the ethenyl group and the pyridine ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
848829-31-2 |
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Molecular Formula |
C7H8BNO |
Molecular Weight |
132.96 g/mol |
IUPAC Name |
ethenyl(pyridin-3-yl)borinic acid |
InChI |
InChI=1S/C7H8BNO/c1-2-8(10)7-4-3-5-9-6-7/h2-6,10H,1H2 |
InChI Key |
DFBBLSXVIMWVGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C)(C1=CN=CC=C1)O |
Origin of Product |
United States |
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